2,2-Diphenyl-4-mercaptobutyric acid
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Overview
Description
2,2-Diphenyl-4-mercaptobutyric acid is an organic compound with the molecular formula C16H16O2S and a molecular weight of 272.362 g/mol It is characterized by the presence of two phenyl groups and a mercapto group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-4-mercaptobutyric acid typically involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol. This intermediate is further reacted with phenylacetic acid under basic conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-4-mercaptobutyric acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2-Diphenyl-4-mercaptobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-4-mercaptobutyric acid involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-4-hydroxybutyric acid: Similar structure but with a hydroxyl group instead of a mercapto group.
2,2-Diphenyl-4-aminobutyric acid: Contains an amino group instead of a mercapto group.
2,2-Diphenyl-4-carboxybutyric acid: Features an additional carboxylic acid group.
Uniqueness
2,2-Diphenyl-4-mercaptobutyric acid is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .
Properties
CAS No. |
73758-57-3 |
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Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,2-diphenyl-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C16H16O2S/c17-15(18)16(11-12-19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,17,18) |
InChI Key |
ZWILEONEUTXNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCS)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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